tin(4+);hexadecaphosphate

Description

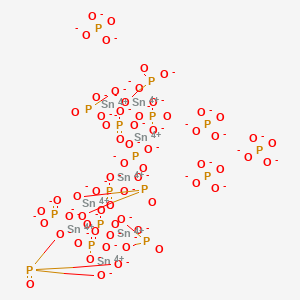

Tin(4+) hexadecaphosphate is an inorganic compound comprising a tin(IV) cation (Sn⁴⁺) coordinated with a hexadecaphosphate anion. Tin(IV) phosphates are typically characterized by their high thermal stability, ion-exchange capacity, and catalytic or photocatalytic activity . The hexadecaphosphate anion, with 16 phosphate units, may confer enhanced charge density and structural complexity compared to simpler phosphate analogs, though experimental validation is required.

Properties

CAS No. |

15578-32-2 |

|---|---|

Molecular Formula |

O64P16Sn8-16 |

Molecular Weight |

2469.2 g/mol |

IUPAC Name |

tin(4+);hexadecaphosphate |

InChI |

InChI=1S/16H3O4P.8Sn/c16*1-5(2,3)4;;;;;;;;/h16*(H3,1,2,3,4);;;;;;;;/q;;;;;;;;;;;;;;;;8*+4/p-48 |

InChI Key |

RKJQYDQCAKTWDN-UHFFFAOYSA-A |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin(4+);hexadecaphosphate can be synthesized through various methods. One common approach involves the reaction of tin(IV) chloride (SnCl4) with phosphoric acid (H3PO4) under controlled conditions. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials .

Another method involves the solid-state grinding of a mixture of tin(IV) chloride pentahydrate (SnCl4·5H2O) and sodium dihydrogen phosphate (NaH2PO4·2H2O) at room temperature, followed by drying and calcination . This method is considered more environmentally friendly as it avoids the use of solvents.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tin(4+);hexadecaphosphate undergoes various types of chemical reactions, including:

Oxidation: Tin(IV) can be further oxidized under specific conditions.

Reduction: Tin(IV) can be reduced to lower oxidation states, such as tin(II).

Substitution: The phosphate groups can be substituted with other anions or ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) for reduction reactions and oxidizing agents like oxygen (O2) for oxidation reactions. Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of phosphate groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield tin(II) phosphate, while oxidation can produce higher oxidation state tin compounds .

Scientific Research Applications

Tin(4+);hexadecaphosphate has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of photochromic compounds.

Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

Industry: Utilized in industrial processes, including catalysis and ion exchange.

Mechanism of Action

The mechanism by which tin(4+);hexadecaphosphate exerts its effects involves its ability to interact with various molecular targets and pathways. In catalysis, the compound’s surface acidity and the presence of both Lewis and Brønsted acid sites play a crucial role in facilitating chemical reactions .

Comparison with Similar Compounds

Polyaniline-Tin(IV) Molybdophosphate Composite

This composite integrates tin(IV), molybdate, and phosphate within a conductive polyaniline matrix. Key findings include:

- Photocatalytic Behavior : Exhibits efficient degradation of organic pollutants under UV light, attributed to the synergistic effects of tin(IV) and molybdate in charge separation .

- Antibacterial Activity : Demonstrated efficacy against Gram-positive and Gram-negative bacteria, likely due to reactive oxygen species (ROS) generation.

- Point of Zero Charge (pHpzc) : ~6.5 (Figure 1 in ), critical for optimizing adsorption and catalytic performance in aqueous environments .

Contrast with Tin(4+) Hexadecaphosphate :

- The absence of molybdate in tin(4+) hexadecaphosphate may reduce redox activity but increase phosphate-dependent ion-exchange capacity.

- Hexadecaphosphate’s larger anion size could enhance stability in acidic conditions compared to molybdophosphate composites.

Other Tin(IV) Phosphates

General tin(IV) phosphates (e.g., Sn(HPO4)2·H2O) are known for their layered structures and proton conductivity. Hexadecaphosphate’s extended phosphate network may amplify these properties, though at the cost of synthetic complexity.

Organic Phosphonates (e.g., Diadenosine Tetraphosphonates)

While structurally distinct, organic phosphonates like diadenosine 5’,5’’-P1P4tetraphosphate (Ap4A) highlight the functional versatility of phosphate derivatives. Ap4A regulates cellular signaling and energy metabolism, contrasting with inorganic tin phosphates’ industrial applications .

Data Tables

Table 1: Comparative Properties of Tin(IV)-Based Compounds

Research Findings and Implications

- Photocatalytic Efficiency: The polyaniline-tin(IV) molybdophosphate composite achieves >80% pollutant degradation within 2 hours under UV light, outperforming many standalone phosphate systems .

- Antibacterial Mechanisms : ROS generation in molybdophosphate composites correlates with bacterial membrane disruption. Hexadecaphosphate’s larger surface area might enhance microbial adhesion and inhibition.

- Synthetic Challenges : Hexadecaphosphate’s synthesis would require precise control of phosphate polymerization, contrasting with the simpler routes for molybdophosphate composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.